

Using potassium formate as a hydrogen storage carrier

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Compound of Interest

Compound Name: Potassium formate

CAS No.: 590-29-4

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An Application Guide to **Potassium Formate** as a Reversible Hydrogen Storage Carrier

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Abstract

The transition to a global hydrogen economy necessitates the development of safe, efficient, and economically viable methods for hydrogen storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) represent a promising solution, offering high volumetric energy densities and compatibility with existing liquid fuel infrastructure.[1] Among these, the aqueous **potassium formate**/bicarbonate system ($\text{HCOOK}/\text{KHCO}_3$) has emerged as a particularly attractive candidate due to its non-flammable, non-toxic nature, and the favorable thermodynamics for reversible hydrogen storage and release under moderate conditions.[2][3] This document provides a detailed guide for researchers and scientists on the principles, materials, and protocols for utilizing the **potassium formate**/bicarbonate cycle for hydrogen storage.

Introduction: The Formate/Bicarbonate Cycle

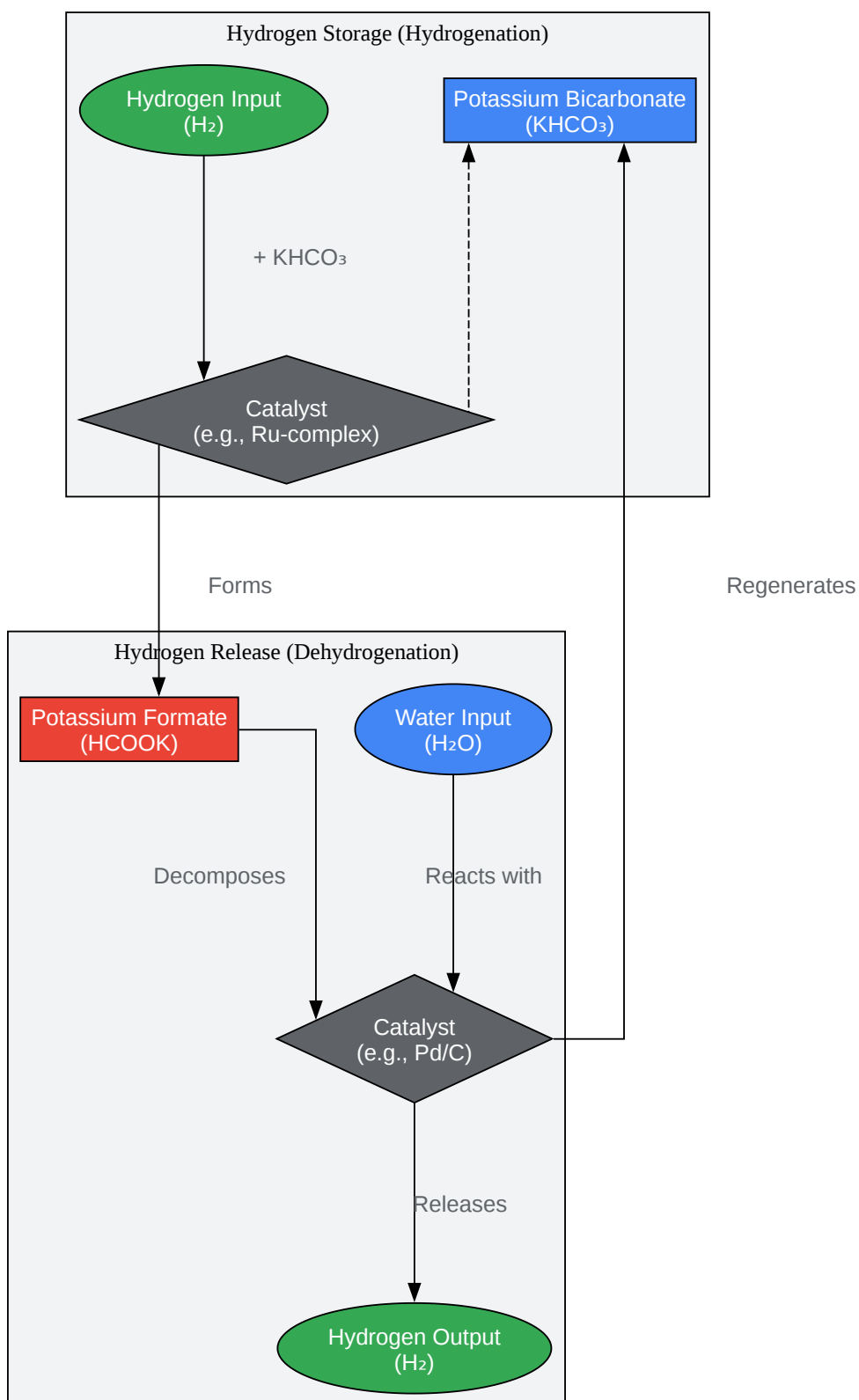
Hydrogen storage via the formate/bicarbonate cycle is predicated on a reversible chemical equilibrium. Hydrogen is stored by the catalytic hydrogenation of potassium bicarbonate (KHCO_3) to **potassium formate** (HCOOK). The stored hydrogen is then released on-demand through the catalytic dehydrogenation of **potassium formate**, regenerating the initial potassium bicarbonate.

The core reversible reaction is: $\text{HCOOK (aq)} + \text{H}_2\text{O (l)} \rightleftharpoons \text{KHCO}_3 \text{ (aq)} + \text{H}_2 \text{ (g)}$

This system offers several distinct advantages:

- **Safety:** The carrier materials, **potassium formate** and bicarbonate, are non-flammable, non-toxic, and environmentally benign salts.[2][3]
- **High Volumetric Density:** The high solubility of **potassium formate** in water allows for concentrated solutions, leading to a favorable volumetric hydrogen density.[3]
- **Moderate Operating Conditions:** Both hydrogen storage and release can be achieved at moderate temperatures (35–90°C) and pressures, reducing energy input requirements compared to other LOHCs.[2][4]
- **CO_x-Free Hydrogen Release:** The dehydrogenation process produces a clean stream of hydrogen and carbon dioxide is captured in the form of bicarbonate, avoiding direct CO₂ gas emission.[5]

Below is a diagram illustrating the fundamental cycle.



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Caption: The reversible formate/bicarbonate hydrogen storage cycle.

Key Experimental Components and Considerations

Catalyst Selection

The choice of catalyst is paramount to the efficiency of the cycle. Different catalysts are typically optimal for the hydrogenation and dehydrogenation steps.

- For Hydrogen Release (Dehydrogenation of Formate): Palladium-based catalysts, particularly palladium on a carbon support (Pd/C), have shown superior performance for releasing hydrogen from formate solutions.[2][6] The carbon support provides high surface area and stability. Catalyst deactivation can be a challenge, and research into catalyst regeneration and promoters is ongoing.[2][7]
- For Hydrogen Storage (Hydrogenation of Bicarbonate): Homogeneous ruthenium (Ru) and iridium (Ir) complexes have demonstrated high activity and selectivity for the hydrogenation of bicarbonate to formate.[3][4][8][9] For example, specific Ru-pincer complexes can achieve high turnover numbers (TON) for this transformation.[3][10]

Solvent System and Concentration

Aqueous solutions are the standard medium for the formate/bicarbonate cycle. The concentration of the salts is a critical factor balancing hydrogen capacity with solubility limits. Potassium salts are often preferred over sodium or lithium due to the high solubility of **potassium formate**, which allows for a higher gravimetric and volumetric energy content.[3] Supersaturated slurries of potassium bicarbonate can be used to further increase the effective concentration for the hydrogenation step.[11][12]

Operating Conditions: pH, Temperature, and Pressure

- pH: The pH of the solution influences the reaction equilibrium and catalyst stability. For dehydrogenation, adjusting the pH to be slightly acidic (pH 3-6) can significantly increase the reaction rate, even at ambient temperatures.[6]
- Temperature: Dehydrogenation is typically performed at moderate temperatures between 35-85°C.[2] Hydrogenation often requires slightly higher temperatures, around 70-90°C, to achieve practical reaction rates.[4][9][10]

- Pressure: While dehydrogenation can occur at atmospheric pressure, the hydrogenation of bicarbonate is favored by elevated hydrogen pressure (e.g., 20-60 bar) to drive the equilibrium toward the formate product.[4][9][10]

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated area.

Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.[13][14] High-pressure reactions must be performed behind a blast shield using appropriately rated equipment.

Protocol 1: Catalytic Hydrogen Release from Potassium Formate

This protocol describes a typical batch reaction for screening catalyst activity for hydrogen generation.

Materials:

- **Potassium formate** (HCOOK)
- Deionized water
- Catalyst (e.g., 5% Pd/C)
- Two- or three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Temperature-controlled heating mantle or oil bath
- Condenser
- Gas burette or mass flow meter for gas collection

Procedure:

- Solution Preparation: Prepare an aqueous solution of **potassium formate** (e.g., 5-10 M).

- **Reactor Assembly:** Assemble the reaction flask with the magnetic stir bar, condenser, and a gas outlet connected to the gas burette. Ensure all joints are sealed.
- **Catalyst Loading:** Weigh the desired amount of catalyst (e.g., 100 mg of 5% Pd/C) and add it to the reaction flask.
- **Reaction Initiation:** Inject the **potassium formate** solution into the flask. Begin stirring and heat the solution to the target temperature (e.g., 70°C).
- **Data Collection:** Record the volume of gas generated over time. The reaction is complete when gas evolution ceases.
- **Post-Reaction:** Allow the system to cool to room temperature. The remaining solution contains potassium bicarbonate and the catalyst, which can be separated by filtration for analysis or regeneration.

Protocol 2: Hydrogen Storage via Potassium Bicarbonate Hydrogenation

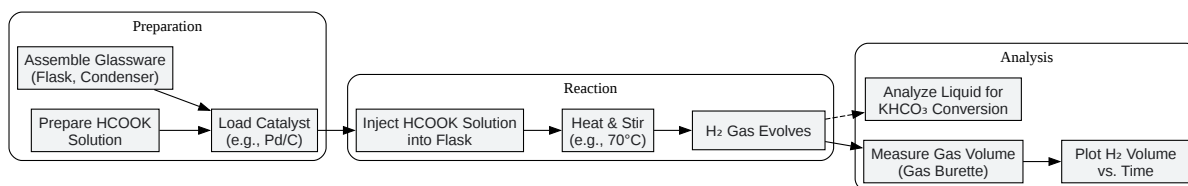
This protocol requires a high-pressure autoclave.

Materials:

- Potassium bicarbonate (KHCO_3)
- Deionized water
- Homogeneous catalyst (e.g., Ru-MACHO-BH) or heterogeneous catalyst
- Solvent/co-solvent if required (e.g., THF, isopropanol)[\[4\]](#)[\[9\]](#)[\[10\]](#)
- High-pressure autoclave with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve.
- Hydrogen gas (high purity)

Procedure:

- **Reactor Loading:** In a glovebox or under an inert atmosphere, add the catalyst, potassium bicarbonate, and solvent(s) to the autoclave's liner.[12]
- **Sealing and Purging:** Seal the autoclave. Purge the system several times with nitrogen or argon, followed by purges with hydrogen gas to remove all air.[12]
- **Pressurization and Heating:** Pressurize the autoclave with hydrogen to a preliminary pressure (e.g., 5 bar). Heat the reactor to the desired temperature (e.g., 90°C) with stirring. [4][12]
- **Reaction Initiation:** Once the target temperature is reached, increase the hydrogen pressure to the final reaction pressure (e.g., 60 bar).[4]
- **Monitoring:** Monitor the pressure drop over time, which indicates hydrogen consumption. If possible, take small liquid samples periodically for analysis.
- **Termination:** After the desired reaction time or when the pressure stabilizes, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in a safe, ventilated area.
- **Product Analysis:** Open the reactor and collect the aqueous phase containing the **potassium formate** product for analysis.



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